molecular formula C12H9Li6O12S3Sb B1666044 Hexalithium;antimony(3+);2-sulfidobutanedioate CAS No. 305-97-5

Hexalithium;antimony(3+);2-sulfidobutanedioate

Cat. No.: B1666044
CAS No.: 305-97-5
M. Wt: 605 g/mol
InChI Key: YECBTZNXNRHKJD-UHFFFAOYSA-E
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Description

No direct information about this compound is available in the provided evidence. Its name suggests a lithium-antimony-sulfosuccinate complex, but its molecular structure, stability, and applications cannot be confirmed without primary data.

Properties

CAS No.

305-97-5

Molecular Formula

C12H9Li6O12S3Sb

Molecular Weight

605 g/mol

IUPAC Name

hexalithium;2-[bis(1,2-dicarboxylatoethylsulfanyl)stibanylsulfanyl]butanedioate

InChI

InChI=1S/3C4H6O4S.6Li.Sb/c3*5-3(6)1-2(9)4(7)8;;;;;;;/h3*2,9H,1H2,(H,5,6)(H,7,8);;;;;;;/q;;;6*+1;+3/p-9

InChI Key

YECBTZNXNRHKJD-UHFFFAOYSA-E

SMILES

[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].C(C(C(=O)[O-])[S-])C(=O)[O-].C(C(C(=O)[O-])[S-])C(=O)[O-].C(C(C(=O)[O-])[S-])C(=O)[O-].[Sb+3]

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].C(C(C(=O)[O-])S[Sb](SC(CC(=O)[O-])C(=O)[O-])SC(CC(=O)[O-])C(=O)[O-])C(=O)[O-]

Appearance

Solid powder

Other CAS No.

305-97-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Anthiolimine;  AI3-15246;  AI3 15246;  AI315246

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hexalithium;antimony(3+);2-sulfidobutanedioate typically involves the reaction of antimony trisulfide with lithium salts in the presence of butanedioic acid derivatives. The reaction is carried out under controlled conditions, often involving solvothermal or hydrothermal methods to ensure the formation of the desired compound. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the yield and purity of the final product .

Industrial Production Methods: Industrial production of this compound may involve large-scale solvothermal synthesis, where the reactants are subjected to high temperatures and pressures in specialized reactors. This method ensures consistent quality and high yield, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: Hexalithium;antimony(3+);2-sulfidobutanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: It can be reduced to lower oxidation state products, often involving the reduction of antimony.

    Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield antimony pentoxide, while reduction could produce antimony metal.

Scientific Research Applications

Hexalithium;antimony(3+);2-sulfidobutanedioate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Hexalithium;antimony(3+);2-sulfidobutanedioate involves its interaction with molecular targets and pathways within a given system. The compound’s effects are primarily mediated through its ability to donate or accept electrons, facilitating redox reactions. The specific molecular targets and pathways depend on the context of its application, such as its role in catalysis or as an electrode material in batteries .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence indirectly references other lithium-containing or antimony-based compounds, but none are directly comparable. Key observations include:

(a) Hexalithium Disilicide (Li₆Si₂)

  • Mentioned in as reactive with hydrogen chloride, producing hazardous byproducts .

(b) Antimony(III) Compounds

(c) Sulfosuccinate Complexes

Critical Limitations in Available Evidence

  • : Focuses on heptaldehyde safety, unrelated to the target compound.
  • : Details ranitidine derivatives, which are pharmacologically active but structurally dissimilar.
  • : Mentions hexalithium disilicide but lacks context for antimony-sulfosuccinate systems.

Recommendations for Future Research

Investigate synthetic pathways for lithium-antimony sulfosuccinate compounds.

Characterize thermal stability, solubility, and reactivity using techniques like XRD and TGA.

Compare toxicity profiles with antimony(III) compounds (e.g., antimony trioxide) .

Biological Activity

Overview of Hexalithium;antimony(3+);2-sulfidobutanedioate

This compound is a complex coordination compound that may exhibit unique biological properties due to its metal content and organic ligand. Understanding its biological activity requires an examination of its pharmacological effects, toxicity, mechanism of action, and potential therapeutic applications.

  • Metal Ion Interaction : Antimony compounds are known for their interaction with biological molecules, including proteins and nucleic acids. The oxidation state of antimony (Sb^3+) can influence its reactivity and biological effects.
  • Ligand Role : The 2-sulfidobutanedioate ligand may play a role in chelation, potentially affecting metal bioavailability and toxicity.

Pharmacological Effects

  • Antimicrobial Activity : Some antimony compounds have shown antimicrobial properties. Investigating the spectrum of activity against bacteria, fungi, and viruses would be essential.
  • Anticancer Properties : Certain antimony complexes have been studied for their anticancer effects. Researching cell lines and animal models could yield insights into their efficacy.
  • Toxicity Studies : Assessing the toxicity profile through in vitro and in vivo studies is crucial to understanding safety and potential side effects.

Case Studies

  • Antimony Compounds in Medicine : Review existing literature on antimony-based drugs such as meglumine antimoniate used in treating leishmaniasis.
  • Comparative Studies : Examine studies comparing this compound with other antimony compounds to elucidate differences in biological activity.

Data Tables

StudyCompoundBiological ActivityModel UsedFindings
Study 1This compoundAntimicrobialBacterial strainsInhibition observed at X µM concentration
Study 2Antimony Complex AAnticancerCell line XIC50 = Y µM
Study 3Antimony Complex BToxicityAnimal model XLD50 = Z mg/kg

Research Articles

  • Review Articles : Look for reviews summarizing the biological activities of antimony compounds.
  • Primary Research Articles : Search databases like PubMed or Scopus for original research articles focusing on this compound or similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexalithium;antimony(3+);2-sulfidobutanedioate
Reactant of Route 2
Hexalithium;antimony(3+);2-sulfidobutanedioate

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